Triptorelin

Beschreibung

Contextualization of Gonadotropin-Releasing Hormone (GnRH) Agonists within Endocrine Research

Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide hormone produced by the hypothalamus. It is a critical regulator of the reproductive axis, acting through pulsatile secretion to stimulate the anterior pituitary gland oup.com. GnRH binds to specific receptors (GnRHRs) on pituitary gonadotroph cells, initiating a cascade that leads to the synthesis and release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) oup.commdpi.commdpi.com. These gonadotropins, in turn, orchestrate gametogenesis and the production of sex steroids (estrogen and testosterone) by the gonads oup.com. The precise pulsatile pattern of GnRH release is fundamental to the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis, governing crucial physiological processes such as puberty and the menstrual cycle oup.com.

GnRH agonists are synthetic analogs of GnRH that mimic its action by binding to the GnRH receptor mdpi.commdpi.comnih.govresearchgate.net. While they initially stimulate gonadotropin release, a phenomenon sometimes referred to as a "flare effect," their prolonged and continuous administration leads to a distinct outcome: desensitization and downregulation of GnRH receptors oup.commdpi.comnih.govresearchgate.nettandfonline.comdovepress.com. This sustained activation results in a suppression of pituitary LH and FSH secretion, ultimately leading to a state of hypogonadism and a significant reduction in sex steroid production oup.commdpi.comresearchgate.nettandfonline.comdovepress.com. This unique mechanism has established GnRH agonists as indispensable tools in academic research, enabling the study and manipulation of the endocrine system, particularly in the fields of reproductive endocrinology, oncology, and pediatric development oup.comoup.comnih.govnih.govoup.comnih.govresearchgate.net.

The advent of GnRH agonists represented a significant breakthrough in endocrine research, providing a pharmacological means to modulate the HPG axis oup.com. Compounds such as triptorelin, leuprolide, goserelin, and buserelin (B193263) have been instrumental in experimental models and clinical investigations of hormone-dependent diseases and reproductive physiology oup.comtandfonline.comnih.gov. Their capacity for reversible suppression of gonadotropin secretion and gonadal steroidogenesis offers a powerful method for exploring the effects of androgen and estrogen deprivation, and for understanding conditions characterized by hormonal imbalances researchgate.netdrugbank.com. Research has also explored potential direct, non-pituitary actions of GnRH analogs on reproductive tissues, though their primary role in academic research remains rooted in their central mechanism of action on the HPG axis oup.com.

Historical Development and Early Research into this compound as a GnRH Analog

The scientific exploration of the reproductive endocrine system saw a pivotal moment with the isolation and characterization of Gonadotropin-Releasing Hormone (GnRH) in the early 1970s oup.comdrugbank.com. This discovery catalyzed the synthesis of GnRH analogs, with the objective of developing compounds that exhibited enhanced receptor affinity, increased potency, and greater resistance to enzymatic degradation within biological systems oup.com. This compound emerged from these efforts as a potent synthetic GnRH agonist, a decapeptide analog designed to replicate and modulate the biological activity of endogenous GnRH nih.govdrugbank.com.

Early academic research into this compound focused on characterizing its pharmacological profile and comparing it to native GnRH. Investigations revealed that this compound possessed significantly higher affinity for the GnRH receptor and demonstrated a more potent stimulatory effect on the release of LH and FSH from pituitary cells compared to the native hormone drugbank.commdpi.com. In vitro studies indicated that this compound could induce the release of substantially greater quantities of LH into the surrounding medium than GnRH drugbank.com. Furthermore, this compound exhibited a longer biological half-life than natural GnRH, contributing to its sustained activity and potential for development into longer-acting formulations mdpi.comnih.gov. For instance, pharmacokinetic studies have shown that this compound, when administered intravenously, has a terminal elimination half-life of approximately 2.8 hours in healthy male volunteers nih.gov.

The development of GnRH agonists, including this compound, equipped researchers with novel pharmacological agents to investigate the intricate regulation of the HPG axis mdpi.comnih.govresearchgate.netdovepress.com. The ability of these analogs to induce a reversible state of hypogonadism through receptor desensitization became a fundamental aspect of research into hormone-dependent conditions mdpi.comnih.govresearchgate.netdovepress.com. Initial research endeavors were largely dedicated to optimizing the chemical structure of GnRH analogs to enhance their efficacy and duration of action, leading to the creation of various sustained-release formulations oup.comnih.govresearchgate.netnih.gov. The subsequent approval of GnRH agonists like leuprolide acetate (B1210297) in the mid-1980s, followed by this compound's approval, underscored their growing significance in both clinical applications and academic research nih.govnih.gov. This compound's specific properties, such as its enhanced potency and extended half-life, made it a subject of considerable interest for its utility in studying pubertal development, reproductive disorders, and hormone-related malignancies oup.comnih.govoup.comresearchgate.net.

Data Table 1: Comparative Properties of this compound vs. Native GnRH in Early Research

| Property | Native GnRH | This compound | Citation(s) |

| Receptor Affinity | Standard | Markedly Higher | mdpi.com |

| Relative LH Releasing Activity (in vitro) | 1x | 15-100x | drugbank.com |

| Relative FSH Releasing Activity (in vitro) | 1x | 21x | drugbank.com |

| Terminal Elimination Half-life (IV administration) | Shorter | ~2.8 hours | mdpi.comnih.gov |

Compound List:

this compound

Gonadotropin-Releasing Hormone (GnRH)

Luteinizing Hormone (LH)

Follicle-Stimulating Hormone (FSH)

Leuprolide

Goserelin

Buserelin

Deslorelin

Histrelin

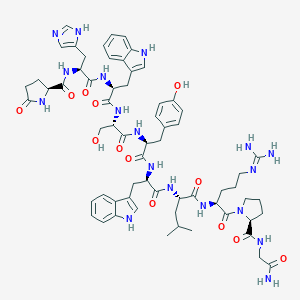

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-PGBVPBMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048375 | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57773-63-4 | |

| Record name | Triptorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action and Receptor Dynamics in Research

GnRH Receptor Binding and Activation

Triptorelin binds to the GnRH receptor, a G-protein coupled receptor, on pituitary gonadotrophs drugbank.com. This binding initiates a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) nih.govnih.govdrugbank.com. This compound exhibits a higher affinity for GnRH receptors than native GnRH, contributing to its increased potency europa.eumdpi.com. In vitro studies have demonstrated that this compound can induce 15 to 100 times more LH release compared to GnRH mdpi.com. Furthermore, animal studies indicate that this compound has approximately 13-fold higher releasing activity for LH and 21-fold higher activity for FSH than endogenous GnRH drugbank.com. This enhanced interaction and signaling underscore its role as a potent GnRH agonist.

| Parameter | This compound vs. GnRH | Notes | Citation |

| Receptor Affinity | Higher | This compound has enhanced affinity for GnRH receptors compared to endogenous GnRH. | wikipedia.orgeuropa.eu |

| LH Releasing Activity | 13-fold higher | In animal studies, this compound showed significantly greater LH releasing activity. | drugbank.com |

| FSH Releasing Activity | 21-fold higher | In animal studies, this compound showed significantly greater FSH releasing activity. | drugbank.com |

| In Vitro LH Release | 15-100x greater | In vitro studies show this compound stimulates 15-100 times more LH release than native GnRH. | mdpi.com |

| Binding Affinity | Sub-nanomolar/low nanomolar | This compound exhibits high binding affinity and potency for receptor activation. | jmolbiochem.com |

Initial Gonadotropin Surge ("Flare-up" Effect) and its Physiological Basis

Upon initial administration, this compound, like other GnRH agonists, causes a transient, supra-physiological surge in the secretion of LH and FSH from the anterior pituitary. This phenomenon, often referred to as the "flare-up" effect, is a direct consequence of the continuous and potent stimulation of GnRH receptors by the agonist patsnap.comwikipedia.orgnih.govnih.govfda.govdrugbank.comdrugs.comdrugs.come-apem.org. This initial surge temporarily elevates serum levels of testosterone (B1683101) in men and estradiol (B170435) in women patsnap.comdrugbank.comdrugs.comdrugs.com. In specific clinical contexts, such as advanced prostate cancer, this temporary increase in androgens can transiently worsen symptoms before the subsequent suppression takes effect drugs.com.

| Study Context | Peak LH (IU/L) | Peak FSH (IU/L) | Time to Peak | Notes | Citation |

| Ovarian Stimulation (0.2 mg this compound) | 219 | 18.6 | 4 hours | Median peak values observed after injection. | oup.com |

| Healthy Women (Follicular Phase) | 49.0 (mean) | Not specified | ~4 hours | Mean peak LH levels observed after this compound administration. | nih.gov |

| IVF Study (Placebo vs. This compound) | 14 (surge) | Not specified | Not specified | 17% of placebo patients had a premature LH surge; none of the this compound-treated patients did. | oup.com |

| CPP Diagnosis (this compound group) | 9.73 (mean) | Not specified | 60 minutes | Mean peak LH concentration in girls diagnosed with CPP using the this compound test. | e-apem.org |

| Ovarian Stimulation (0.1 mg this compound, stimulated) | ~99 | Not specified | 8 hours | Reported 3-fold greater LH level compared to unstimulated cycles. | nih.gov |

Sustained Receptor Desensitization and Downregulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Following the initial surge, continuous administration of this compound leads to a state of receptor desensitization and downregulation on the pituitary gonadotrophs patsnap.comwikipedia.orgnih.govnih.govfda.gove-apem.orgpatsnap.comresearchgate.net. This prolonged exposure to the GnRH agonist causes a reduction in the number and/or sensitivity of GnRH receptors. This desensitization disrupts the normal feedback mechanisms of the HPG axis, effectively rendering the pituitary less responsive to GnRH stimulation patsnap.comwikipedia.orgnih.govnih.govfda.gove-apem.orgpatsnap.comresearchgate.net. The physiological basis for this effect is the uncoupling of the receptor from its downstream signaling pathways due to sustained occupancy by the agonist.

Inhibition of Gonadotropin (Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH)) Secretion

The sustained desensitization and downregulation of GnRH receptors directly result in a profound and prolonged inhibition of LH and FSH secretion from the anterior pituitary gland patsnap.comwikipedia.orgnih.govnih.govfda.govdrugs.come-apem.orgpatsnap.comcancercareontario.ca. As the pituitary becomes less responsive to GnRH signaling, the pulsatile release of LH and FSH is significantly diminished. This suppression of gonadotropins is the primary mechanism by which this compound exerts its downstream effects on sex hormone production.

Consequent Suppression of Steroidogenesis (Testosterone, Estrogen)

The reduction in LH and FSH levels has a direct impact on the gonads, leading to a significant decrease in the production of sex steroids patsnap.comwikipedia.orgnih.govnih.govfda.govdrugbank.comdrugs.comdrugs.compatsnap.comcancercareontario.camims.comnih.govnih.gov. In males, the testes reduce testosterone synthesis, leading to serum testosterone levels comparable to those observed in surgically castrated men drugbank.comdrugs.comdrugs.comnih.govnih.gov. Similarly, in females, ovarian production of estrogen and progesterone (B1679170) is suppressed, leading to a state akin to postmenopausal levels patsnap.comnih.govmims.com. This suppression of sex hormones is the basis for this compound's therapeutic efficacy in hormone-sensitive conditions.

| Group/Formulation | Time Point | Mean Serum Testosterone Level (ng/mL) | Success Rate (<20 ng/dL) | Success Rate (<50 ng/dL) | Citation |

| Baseline (Males) | Month 0 | 1.4850 | N/A | N/A | sukl.gov.cz |

| This compound (3-mo) | Month 3 | 0.120 | N/A | N/A | sukl.gov.cz |

| This compound (6-mo) | Month 6 | 0.120 | N/A | N/A | sukl.gov.cz |

| All Formulations | Month 1 | N/A | 79% | 95% | nih.govnih.gov |

| All Formulations | Month 3 | N/A | 92% | 95-99% | nih.govnih.gov |

| All Formulations | Month 6 | N/A | 93% | 95-99% | nih.govnih.gov |

| 1-month formulation | Study End | 2.9 (2.9–6.5) | N/A | N/A | nih.gov |

| 3-month formulation | Study End | 5.0 (2.9–8.7) | N/A | N/A | nih.gov |

| 6-month formulation | Study End | 8.7 (5.8–14.1) | N/A | N/A | nih.gov |

Note: Units for testosterone in sukl.gov.cz are stated as ng/mL. Other sources nih.govnih.gov use ng/dL. The success rates are based on the specified limits in ng/dL.

Compound Names List:

this compound

Gonadotropin-releasing hormone (GnRH)

Luteinizing hormone (LH)

Follicle-stimulating hormone (FSH)

Testosterone

Estrogen

Progesterone

Estradiol

Pharmacology and Pharmacodynamics in Research

Pharmacodynamic Modeling of Triptorelin Effects

Pharmacodynamic (PD) modeling provides a quantitative framework to understand the relationship between drug concentration and its biological effect. For this compound, PD models are crucial for predicting its impact on hormone levels, particularly testosterone (B1683101), which is critical in conditions like prostate cancer.

Predictive Population Pharmacokinetic/Pharmacodynamic (PK/PD) Models

Population pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to describe the effects of this compound on the HPG axis, specifically focusing on luteinizing hormone (LH) and testosterone (TST) levels researchgate.neturotoday.comnih.govnih.govnih.govscience.gov. These models often employ a semi-mechanistic approach, integrating the agonist nature of this compound with competitive receptor binding dynamics researchgate.neturotoday.comnih.govscience.gov. Such models are instrumental in predicting the outcomes of this compound administration, regardless of the specific sustained-release formulation used, and are valuable tools in the development of new drug delivery systems researchgate.neturotoday.comnih.govscience.gov.

Key parameters derived from these models include:

| Parameter | Value | Unit | Reference(s) |

| Receptor Equilibrium Dissociation Constant (KD) | 0.931 | ng/mL | researchgate.neturotoday.comnih.govscience.gov |

| Minimal this compound Conc. for Castration (CTRP_min) | 0.0609 | ng/mL | researchgate.neturotoday.comnih.govscience.gov |

| LH Half-life (in HPG axis model) | 1.3 | h | nih.govnih.gov |

| Testosterone Half-life (in HPG axis model) | 7.69 | h | nih.govnih.gov |

These models utilize statistical methods like NONMEM to analyze pharmacokinetic (serum this compound concentration) and pharmacodynamic (serum testosterone levels) data from clinical studies researchgate.neturotoday.comnih.govscience.gov.

Analysis of Receptor Equilibrium Dissociation Constant (KD) in Pharmacodynamic Models

The receptor equilibrium dissociation constant (KD) is a critical parameter in pharmacodynamic models, reflecting the affinity of a drug for its receptor. In the context of this compound's action on GnRH receptors, research has established a typical population value for this constant. Studies utilizing population PK/PD modeling have reported the KD value for this compound to be 0.931 ng/mL researchgate.neturotoday.comnih.govscience.gov. This parameter is integral to understanding the binding kinetics and subsequent downstream effects on hormone release.

Characterization of Testosterone Suppression Kinetics

This compound's primary pharmacodynamic effect is the modulation of testosterone levels. Following initial administration, this compound causes a transient surge in LH and FSH, leading to a temporary increase in testosterone (a "flare" effect) nih.govdrugbank.com. This is followed by a sustained decrease in LH and FSH production due to receptor downregulation, resulting in a profound and prolonged suppression of testosterone to castrate levels (typically below 0.5 ng/mL or 0.7 nmol/L) nih.govdrugbank.comglobalresearchonline.netnih.gov.

The kinetics of this suppression are characterized by:

A sustained decrease in hormone levels typically observed 2-4 weeks post-initiation of therapy nih.govdrugbank.com.

Achievement of castrate testosterone levels within approximately 3-4 weeks of treatment cancercareontario.ca.

High success rates in achieving testosterone suppression to levels below 20 ng/dL with sustained-release (SR) formulations, with rates ranging from 80-97% depending on the formulation and time point globalresearchonline.netnih.gov.

A minimal required this compound serum concentration (CTRP_min) of 0.0609 ng/mL is estimated to maintain castrate testosterone levels in 95% of patients researchgate.neturotoday.comnih.govscience.gov.

| Formulation/Timepoint | % Patients Achieving Castrate Testosterone (<20 ng/dL) | Reference(s) |

| 1-month SR formulation (at study end) | 80-92% | nih.gov |

| 3-month SR formulation (at study end) | 83-93% | nih.gov |

| 6-month SR formulation (at study end) | 65-97% | nih.gov |

| 11.25 mg 3-month SC formulation (within 4 weeks) | 97.6% | globalresearchonline.net |

| 22.5 mg 6-month formulation (after 28 days) | 97.5% | nih.gov |

| Nadir testosterone <0.35 nmol/L (<10 ng/dL) achieved | 96% | researchgate.net |

Investigations into this compound Metabolism and Metabolite Identification

Understanding how this compound is metabolized and eliminated is crucial for interpreting its pharmacokinetic profile and potential drug interactions.

Discovery of In Vivo Metabolites (e.g., this compound (5-10)) and their Research Implications

Research has identified specific in vivo metabolites of this compound. Notably, this compound (5-10), a fragment of the parent peptide, has been detected in human urine and serum researchgate.netmdpi.comnih.govnih.govresearchgate.net. This metabolite can be detected for up to one month following this compound administration mdpi.comnih.gov. The detection of this compound (5-10) has significant implications, particularly in doping control, as its presence can serve as evidence of this compound misuse in athletes researchgate.netmdpi.comnih.gov. Analytical methods such as liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) and liquid chromatography-Orbitrap have been employed for its identification and quantification, with reported limits of detection (LOD) in the range of 0.02–0.08 ng/mL mdpi.comnih.gov.

| Metabolite | Detection Location | Detection Duration (Post-Administration) | Analytical Method(s) | Research Implication | Reference(s) |

| This compound (5-10) | Urine, Serum | Up to 1 month | LC/MS-IT-TOF, LC-Orbitrap | Evidence of this compound misuse in doping control | researchgate.netmdpi.comnih.govnih.govresearchgate.net |

While some sources suggest that metabolites have not been fully determined in humans and that C-terminal fragments are rapidly degraded hres.ca, the identification of this compound (5-10) provides specific insight into the compound's metabolic fate.

Pathways of this compound Elimination

This compound is eliminated from the body through both hepatic and renal pathways nih.govdrugbank.comcancercareontario.canih.govhres.caresearchgate.net. Following intravenous administration, its disposition is typically described by a three-compartment model nih.govdrugbank.comnih.govresearchgate.net.

Key elimination parameters include:

| Parameter | Value(s) | Unit | Notes | Reference(s) |

| Distribution Half-life (1st) | ~0.1 h (~6 min) | h (min) | After IV bolus | nih.govdrugbank.comnih.govresearchgate.net |

| Distribution Half-life (2nd) | ~0.75 h (~45 min) | h (min) | After IV bolus | nih.govdrugbank.comnih.govresearchgate.net |

| Elimination Half-life | ~2.8 h (healthy males), 6.6-7.7 h (impaired function) | h | Healthy males vs. renal/hepatic impairment | nih.govdrugbank.comnih.govresearchgate.net |

| Total Clearance (Healthy Males) | ~211.9 mL/min | mL/min | nih.govdrugbank.comresearchgate.net | |

| Volume of Distribution (Healthy) | 30-33 L | L | After 0.5 mg IV dose | nih.govdrugbank.com |

Renal and hepatic impairment can lead to a decrease in the total clearance of this compound, consequently increasing its elimination half-life cancercareontario.caresearchgate.net. C-terminal fragments resulting from degradation are believed to be either fully metabolized within tissues, further degraded in plasma, or cleared by the kidneys hres.ca.

Research on GnRH Analog Resistance to Enzymatic Degradation

The native gonadotropin-releasing hormone (GnRH) peptide, a decapeptide, is characterized by a relatively short biological half-life due to its susceptibility to rapid degradation by peptidases in the body nih.govjpp.krakow.pl. Key sites for enzymatic cleavage in the native GnRH sequence include the Tyr5-Gly6 and Pro9-Gly10 bonds uq.edu.au. This inherent instability limits its therapeutic utility, necessitating the development of more robust analogs.

This compound, a synthetic analog of GnRH, was engineered to overcome this limitation through specific structural modifications. The primary alteration contributing to its enhanced resistance to enzymatic degradation is the substitution of the naturally occurring L-glycine at position 6 with a D-tryptophan (D-Trp) residue tga.gov.auwikipedia.orge-cep.orgasiaandro.comnih.govmdpi.com. This strategic replacement significantly increases the peptide's metabolic stability by hindering enzymatic cleavage at this critical site, which is a known degradation point in native GnRH uq.edu.autga.gov.auasiaandro.comnih.govmdpi.com. Further modifications, such as the presence of pyroglutamic acid at position 1, also contribute to resistance against aminopeptidases, thereby extending the peptide's duration of action mdpi.com.

Research has demonstrated that these modifications confer a marked increase in stability compared to the native hormone. Studies indicate that GnRH analogs featuring D-amino acid substitutions at position 6 exhibit greater resistance to enzymatic breakdown uq.edu.aunih.gov. For instance, when combined with other strategies like lipidation and glycosylation, the D-Trp6 substitution in GnRH-based derivatives resulted in a 5.5 to 6.5-fold increase in metabolic stability uq.edu.au. In comparative studies assessing degradation by membrane fractions, GnRH was found to be degraded much more readily than analogs like D-Phe6-GnRH and D-Trp3-D-Phe6-GnRH nih.gov. This enhanced enzymatic resistance is directly correlated with a prolonged half-life, allowing this compound to maintain therapeutic concentrations for extended periods wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov. For healthy volunteers, the elimination half-life of this compound is approximately 2.8 hours, a substantial increase from the minutes-long half-life of native GnRH nih.govwikipedia.orgresearchgate.netnih.gov.

The structural modifications that impart resistance to enzymatic degradation are central to this compound's improved pharmacological profile, enabling its sustained efficacy in various clinical applications.

| Feature/Modification | Native GnRH | This compound | Impact on Enzymatic Degradation |

| Amino Acid at Position 6 | Glycine (L-Gly) | D-Tryptophan (D-Trp) | D-Trp substitution increases resistance to enzymatic cleavage at this site uq.edu.autga.gov.auasiaandro.comnih.govmdpi.com. |

| Key Cleavage Sites | Tyr5-Gly6, Pro9-Gly10 | Modified at Pos 6 | This compound is less susceptible to cleavage at the original Tyr5-Gly6 site uq.edu.au. |

| Overall Stability | Rapidly degraded by peptidases nih.govjpp.krakow.pl | Significantly more stable than native GnRH uq.edu.autga.gov.auasiaandro.comnih.gov. | Increased resistance to enzymatic breakdown leads to a prolonged half-life wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov. |

| Half-life (approx.) | 2-4 minutes nih.gov | ~2.8 hours (healthy volunteers) wikipedia.orgresearchgate.netnih.gov | Substantial increase in stability, leading to a prolonged duration of action. |

List of Compounds Mentioned:

this compound

Gonadotropin-releasing hormone (GnRH)

Luteinizing hormone (LH)

Follicle-stimulating hormone (FSH)

D-tryptophan (D-Trp)

Glycine (L-Gly)

Pyroglutamic acid

D-phenylalanine (D-Phe)

D-serine (D-Ser)

D-leucine (D-Leu)

Leuprolide

Goserelin

Deslorelin

Ganirelix

Abarelix

Degarelix

Teverelix

Triptorelin in Oncology Research

Prostate Cancer Research

Research into triptorelin for prostate cancer has elucidated its mechanisms, efficacy, and prognostic implications, solidifying its role in androgen deprivation therapy (ADT).

Mechanisms of Androgen Deprivation Therapy (ADT) in Prostate Cancer

Prostate cancer is known to be an androgen-sensitive cancer, meaning its growth is dependent on male sex hormones, most notably testosterone (B1683101). researchgate.net Androgen deprivation therapy aims to significantly reduce serum testosterone concentrations. researchgate.net this compound functions as a potent GnRH agonist. nih.gov The mechanism of action involves its interaction with GnRH receptors on pituitary cells. bibliotekanauki.pltandfonline.com

Initially, as a GnRH agonist, this compound stimulates the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn leads to a temporary increase in testosterone levels. bibliotekanauki.pltandfonline.com However, continuous administration of this compound leads to the desensitization and downregulation of pituitary GnRH receptors. bibliotekanauki.pltandfonline.com This sustained action suppresses the release of LH and FSH, thereby drastically reducing the production of testosterone in the testes to castrate levels. bibliotekanauki.pltandfonline.com

Efficacy of this compound in Achieving and Maintaining Castrate Testosterone Levels

The biochemical effectiveness of ADT is measured by the achievement and maintenance of castrate levels of testosterone, traditionally defined as serum levels below 50 ng/dL. nih.gov Clinical research has demonstrated the high efficacy of various formulations of this compound in reaching this endpoint.

In a phase III study of a 6-month formulation of this compound, 97.5% of men with locally advanced or metastatic prostate cancer achieved castrate levels of testosterone by day 28. researchgate.net Furthermore, 98.3% of patients maintained these levels after 12 months. researchgate.net Studies on other formulations have shown similar success, with various formulations of this compound achieving and maintaining castration within 3-4 weeks of administration. researchgate.net

Research has also investigated stricter castration thresholds. A retrospective analysis showed that a 3-month formulation of this compound enabled 95% of patients to achieve a testosterone level below 20 ng/dL after 6 months of therapy. firstwordpharma.com In a study of a 6-month formulation, over 90% of patients maintained serum testosterone levels below 20 ng/dL. nih.govfirstwordpharma.com Pooled data from nine prospective studies indicated that 80-90% of patients treated with this compound reached testosterone levels below 0.7 nmol/L (<20 ng/dL). eviq.org.au

The following table summarizes the efficacy of a subcutaneous 3-month formulation of this compound pamoate in a clinical study. firstwordpharma.com

| Time Point | Percentage of Patients with Testosterone <50 ng/dL | Percentage of Patients with Testosterone <20 ng/dL |

| Week 4 | 97.6% | - |

| Week 8 to End of Trial | - | >90% |

| Week 26 (maintained) | 96.6% | - |

Prognostic Significance of Testosterone Nadir Levels in Patients Undergoing this compound Therapy

Emerging evidence suggests that the level to which testosterone is suppressed (nadir) has prognostic importance. While the standard castration level is <50 ng/dL, research indicates that achieving lower levels may lead to better clinical outcomes. nih.gov The European Association of Urology has suggested that a testosterone level of 20 ng/dL may be a more appropriate target, as better results are often observed with lower levels. nih.gov

Modulation of Prostate-Specific Antigen (PSA) Levels by this compound

Effective ADT with this compound results in a significant reduction in Prostate-Specific Antigen (PSA) levels, a key biomarker for monitoring prostate cancer. journalsmededu.pl The suppression of testosterone directly leads to a decrease in PSA. journalsmededu.pl

In a clinical trial with a subcutaneous 3-month formulation of this compound, median PSA levels were reduced by 64.2% at week 4 and by 96.0% at week 26. firstwordpharma.com Another study using a 1-month this compound formulation showed a reduction in median PSA levels from 46.8 ng/mL at baseline to 1.3 ng/mL after 9 months of treatment. nih.gov Similarly, a 6-month formulation led to substantial PSA decreases from 84 days post-injection. researchgate.net A study comparing two brands of this compound found significant PSA reductions over a 6-month period, with one group showing a decrease from a mean of 75.78 ng/mL to 1.93 ng/mL. brieflands.com

Research into Direct Inhibitory Effects of this compound on Tumor Cells

Beyond its systemic hormonal effects, basic research indicates that this compound may exert direct inhibitory effects on prostate cancer cells. researchgate.netbibliotekanauki.pljournalsmededu.pl This action is thought to be mediated through GnRH receptors that have been identified on the surface of some prostate tumor cells.

In vitro studies have explored this direct effect. One study investigated the impact of this compound on the androgen-responsive LNCaP and androgen-unresponsive PC3 human prostatic cell lines. nih.gov The results showed that this compound's effect was cell-specific. PC3 cell growth was not affected by this compound. nih.gov In contrast, this compound had a dual effect on LNCaP cells, causing a significant inhibitory effect on proliferation at high concentrations, while a lower dose showed a proliferative effect in certain culture conditions. nih.gov The study also identified high-affinity GnRH binding sites on LNCaP cells, which were not present on PC3 cells, suggesting a potential mechanism for the observed differential response. nih.gov

Clinical Research on Tumor Flare Prevention and Management Strategies

A known phenomenon associated with the initiation of GnRH agonist therapy, including this compound, is the "tumor flare." bibliotekanauki.plcancerresearchuk.org This is caused by the initial agonistic action of the drug, which leads to a transient surge in testosterone levels during the first few weeks of treatment. trelstar.comfda.gov This surge can temporarily worsen the signs and symptoms of prostate cancer, such as increased bone pain, urinary obstruction, or neurological symptoms, particularly in patients with advanced or metastatic disease. cancerresearchuk.orgfda.gov

To mitigate the clinical consequences of tumor flare, a common and well-established strategy is the co-administration of an antiandrogen medication. bibliotekanauki.pl Antiandrogens, such as bicalutamide (B1683754) or flutamide, work by blocking the action of testosterone at the cellular level. bibliotekanauki.pl Clinical practice guidelines often recommend starting the antiandrogen for a short period (e.g., one to two weeks) before the first this compound injection and continuing it for a few weeks thereafter. eviq.org.au This approach effectively prevents the testosterone surge from exacerbating the disease. bibliotekanauki.pl

Comparative Effectiveness Research of this compound with Other GnRH Agonists in Prostate Cancer.

Breast Cancer Research

In premenopausal women with hormone receptor-positive (HR+) breast cancer, this compound is investigated as a means to suppress ovarian function, thereby reducing estrogen levels that can fuel cancer growth.

Ovarian function suppression (OFS) is a key adjuvant strategy for premenopausal women with HR+ early breast cancer. frontiersin.orgresearchgate.net this compound, as a GnRH agonist, achieves OFS by suppressing the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland, which in turn halts the production of estradiol (B170435) by the ovaries. frontiersin.org Major clinical trials, such as the Suppression of Ovarian Function Trial (SOFT) and the Tamoxifen (B1202) and Exemestane (B1683764) Trial (TEXT), have provided significant evidence supporting the use of OFS. researchgate.netbigagainstbreastcancer.org In these trials, OFS was primarily achieved with this compound. bigagainstbreastcancer.orgaacrjournals.org The addition of OFS to standard endocrine therapy has been shown to improve survival outcomes in certain high-risk premenopausal patients. frontiersin.orgresearchgate.net

This compound plays a crucial role in suppressing estrogen levels in women with hormone-sensitive breast cancer. frontiersin.orgtandfonline.com By inducing a state of temporary menopause, this compound significantly reduces circulating estrogen, an essential driver of HR+ breast cancer growth. frontiersin.org The SOFT-EST substudy of the SOFT trial specifically evaluated estrogen levels in premenopausal women receiving this compound plus either exemestane or tamoxifen. themednet.orgascopubs.org The results showed that the combination of this compound and exemestane led to median reductions of over 95% from baseline in estradiol, estrone (B1671321), and estrone sulfate (B86663) levels. asco.org These levels were significantly lower than those achieved with this compound plus tamoxifen. asco.org However, the study also noted that a percentage of patients on exemestane plus this compound had estradiol levels above the threshold considered optimal for suppression, suggesting that some individuals may experience suboptimal suppression. themednet.orgasco.org

Research has demonstrated a clear clinical benefit and improved disease control with this compound-induced OFS in premenopausal women with HR+ early breast cancer, particularly in those at higher risk of recurrence. researchgate.netresearchgate.net The combined analysis of the SOFT and TEXT trials showed that adding OFS to tamoxifen resulted in a lower risk of recurrence compared to tamoxifen alone. tandfonline.com Specifically, the 5-year disease-free survival was improved with the addition of OFS. researchgate.net Furthermore, the combination of OFS with an aromatase inhibitor, exemestane, showed even more pronounced benefits in disease control compared to OFS with tamoxifen. nih.gov The PROMISE-GIM6 trial also investigated this compound in the context of preserving ovarian function during chemotherapy and found no detrimental effect on disease-free survival. frontiersin.org

This compound is approved for use in combination with tamoxifen or an aromatase inhibitor for the adjuvant treatment of endocrine-responsive, early-stage breast cancer in high-risk premenopausal women. researchgate.netnih.govscottishmedicines.org.uk The SOFT and TEXT trials were pivotal in establishing the efficacy of these combination therapies. bigagainstbreastcancer.orgaacrjournals.org

A combined analysis of SOFT and TEXT demonstrated that exemestane plus OFS significantly improved disease-free survival and reduced the time to distant recurrence compared to tamoxifen plus OFS. jhoponline.com The HOBOE phase 3 trial also showed that in premenopausal patients receiving this compound for OFS, the combination with letrozole (B1683767) or zoledronic acid and letrozole significantly improved disease-free survival compared to tamoxifen. nih.gov

The choice between tamoxifen and an aromatase inhibitor in combination with this compound requires careful consideration of the individual patient's risk of recurrence and the distinct tolerability profiles of the combinations. researchgate.netnih.gov

The following table summarizes key findings from trials involving this compound combination therapies in breast cancer.

| Trial | Comparison | Key Finding | Citation |

| SOFT & TEXT (Combined Analysis) | Exemestane + OFS vs. Tamoxifen + OFS | Exemestane + OFS significantly improved disease-free survival and time to distant recurrence. | jhoponline.com |

| SOFT | Tamoxifen + OFS vs. Tamoxifen alone | Adding OFS to tamoxifen provided a significant benefit in disease control in the overall study population after adjusting for prognostic factors. | researchgate.net |

| HOBOE | This compound + Letrozole/Zoledronic Acid vs. This compound + Tamoxifen | Letrozole and zoledronic acid combinations with this compound significantly improved 5-year disease-free rates compared to tamoxifen with this compound. | nih.gov |

Impact on Ovarian Function Preservation During Chemotherapy

The use of gonadotropin-releasing hormone (GnRH) agonists, such as this compound, concurrently with chemotherapy has been extensively researched as a strategy to preserve ovarian function in premenopausal women undergoing cancer treatment. mdpi.comdovepress.com Chemotherapy, particularly regimens containing alkylating agents, can lead to premature ovarian insufficiency (POI), a condition with consequences such as infertility and other long-term health issues. mja.com.au The administration of a GnRH agonist like this compound is explored as a method to mitigate this gonadotoxicity. mdpi.com

The proposed mechanisms for the protective effect of this compound on the ovaries are multifaceted. One leading hypothesis is that by creating a hypoestrogenic state, this compound reduces ovarian and uterine blood flow, thereby decreasing the delivery of cytotoxic chemotherapy agents to the ovaries. nih.gov Another theory suggests that GnRH agonists protect the primordial follicle pool by suppressing follicle-stimulating hormone (FSH) secretion, which in turn halts the recruitment of follicles into the maturation process, making them less susceptible to the damaging effects of chemotherapy. mja.com.aucontemporaryobgyn.net Preclinical research also points to the potential activation of GnRH receptors within the ovaries and the upregulation of anti-apoptotic molecules, which may further shield ovarian cells from damage. contemporaryobgyn.netsemanticscholar.org

Clinical research into the efficacy of this compound for ovarian preservation has yielded varied results, though many studies suggest a significant benefit. dovepress.comdovepress.com One of the key phase 3 trials, the Prevention of Menopause Induced by Chemotherapy: A Study in Early Breast Cancer Patients–Gruppo Italiano Mammella 6 (PROMISE-GIM6), investigated the use of this compound in premenopausal women with early-stage breast cancer. contemporaryobgyn.netdovepress.com The initial results showed a significantly lower incidence of early menopause in the group receiving this compound alongside chemotherapy compared to the chemotherapy-alone group. contemporaryobgyn.net A long-term follow-up of the PROMISE-GIM6 trial confirmed these benefits, reporting a lower rate of chemotherapy-induced amenorrhea and a higher number of pregnancies in the this compound arm. dovepress.comnih.gov

However, not all studies have produced such definitive results. A randomized trial led by Munster et al. was stopped early after an interim analysis suggested futility, finding no significant difference in the resumption of menstruation between the this compound and control arms at 6, 12, and 18 months post-chemotherapy. nih.govascopubs.org Despite these conflicting findings, several meta-analyses have concluded that the co-administration of GnRH agonists with chemotherapy is associated with a reduced risk of premature ovarian failure and a higher likelihood of menses resumption. nih.govjhoponline.com

Preclinical studies in animal models have provided further insight into the molecular pathways involved. In a study using Sprague-Dawley rats, this compound was shown to protect against ovarian damage induced by 5-fluorouracil (B62378) (5-FU). semanticscholar.orgnih.gov The protective mechanism involved the modulation of hormone levels, including estradiol (E2) and FSH, and the regulation of key proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax. semanticscholar.orgnih.gov this compound co-administration was found to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. nih.gov

The table below summarizes the findings from a notable clinical trial on this compound for ovarian function preservation.

Table 1: Selected Clinical Trial Results for this compound in Ovarian Preservation

| Trial | Patient Population | Intervention Arms | Key Findings |

|---|---|---|---|

| PROMISE-GIM6 | 281 premenopausal women with Stage I-III breast cancer contemporaryobgyn.netnih.gov |

| Show Details

|

| Munster et al. (Moffitt-led trial) | 49 premenopausal women with breast cancer nih.govascopubs.org |

| Show Details

|

Triptorelin in Pediatric Endocrinology Research

Central Precocious Puberty (CPP) Research

Central Precocious Puberty (CPP) is a condition characterized by the premature activation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the early development of secondary sexual characteristics. Triptorelin, as a GnRH agonist, has been extensively studied for its efficacy in managing this condition.

This compound functions as a GnRH agonist, meaning it binds to GnRH receptors on pituitary gonadotrophs. Initially, this binding leads to a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) e-apem.orgwikipedia.org. However, with continuous stimulation, the pituitary gland becomes desensitized to GnRH, resulting in GnRH receptor downregulation. This desensitization leads to a significant reduction in LH and FSH secretion, thereby suppressing the HPG axis and consequently decreasing the production of gonadal sex steroids (estrogen and testosterone) to prepubertal levels e-apem.orgwikipedia.orgfda.govmdpi.com. This suppression is the fundamental mechanism by which this compound halts the progression of puberty in children with CPP.

Clinical studies have demonstrated this compound's effectiveness in arresting or reversing pubertal progression in children with CPP. Research indicates that this compound treatment can lead to the stabilization or regression of Tanner breast pubertal stages in a high percentage of girls. For instance, in one long-term clinical trial, 91% of girls maintained stabilization or regression of their Tanner breast pubertal stage after treatment sukl.gov.cz. Similarly, another study reported that the Tanner stage was stable or reduced in 90.9% of patients between baseline and 6 months, and in 88.6% between baseline and 12 months of treatment with a 6-month this compound formulation debiopharm.com. Clinical regression of breast tanner stage was observed in 66.7% of patients when treated with a 28-day regimen, with further improvements seen upon adjusting the injection intervals jbiochemtech.com.

A key objective of CPP treatment is to mitigate the accelerated bone maturation that leads to premature epiphyseal fusion and reduced final adult height. This compound therapy has shown a significant impact on slowing bone age advancement and improving predicted adult height (PAH). Studies report a decrease in the rate of bone maturation during treatment bmj.comeco-vector.com. For example, the degree of bone age advancement decreased from 1.8 years at the start of treatment to 0.6 years at one year post-treatment in one study e-apem.org. The predicted adult height (PAH) has also been shown to increase significantly with this compound treatment. One study reported an increase in PAH from 158.2 cm to 163.9 cm at the end of treatment bmj.com. Another study found that PAH SDS increased during treatment, suggesting that final adult height would benefit from the suppression of premature growth plate fusion nih.gov. The gain in PAH was reported to be around 5.2 cm one year after the end of treatment e-apem.org.

Table 1: Impact of this compound on Bone Age and Predicted Adult Height

| Study Metric | Baseline Value | Post-Treatment Value | Change | Reference |

| Bone Age Advancement (Years) | 1.8 ± 0.4 | 0.6 ± 0.5 | -1.2 | e-apem.org |

| Predicted Adult Height (cm) | 158.2 ± 7.4 | 163.9 ± 7.5 | +5.7 | bmj.com |

| PAH SDS | 0.87 ± 0.84 (start) | 1.01 ± 0.93 (6 mo) | +0.14 | nih.gov |

Note: Values are presented as mean ± standard deviation where available.

Long-term follow-up studies are crucial to assess the impact of GnRH agonist therapy on future reproductive health. Research indicates that this compound treatment does not appear to impair future reproductive function. Studies have shown that puberty resumes after treatment cessation, and hormonal function is restored eco-vector.comoup.com. One study noted that menarche occurred at a median age of 1.1 years after treatment cessation, and ovarian function was normal on pelvic ultrasonography oup.com. Another study reported that 9 out of 29 subjects experienced menarche at a mean age of 12.7 years, 17.4 months after treatment cessation, indicating restoration of reproductive potential nih.gov.

This compound has also found utility as a diagnostic tool in evaluating the HPG axis, particularly when the standard GnRH (gonadorelin) stimulation test is unavailable. The this compound stimulation test, typically administered subcutaneously, measures LH and FSH levels at specific time points after injection. Studies have shown that the this compound test can substitute for the gonadorelin (B1671987) test with high diagnostic accuracy e-apem.orghcplive.comnih.goveurospe.orgnih.govbioscientifica.com. For instance, a peak LH level of ≥ 4.52 IU/L at 120 minutes after subcutaneous this compound injection demonstrated high diagnostic accuracy for CPP, with a sensitivity of 100% and specificity of 95.83% nih.govresearchgate.net. Another study found that a peak LH concentration of ≥ 3.4 IU/L at 180 minutes after this compound injection also showed high diagnostic accuracy nih.gov. The this compound test has shown similar trends of LH elevation and diagnostic rates compared to the classic gonadorelin test, suggesting it is a valid alternative for diagnosing CPP e-apem.orgbioscientifica.com.

Table 2: Diagnostic Accuracy of this compound Stimulation Tests for CPP

| Test Parameter | Cut-off Value | Sensitivity (%) | Specificity (%) | AUC | Reference |

| Peak LH at 120 min (subcutaneous) | ≥ 4.52 IU/L | 100 | 95.83 | 0.998 | nih.govresearchgate.net |

| Peak LH at 180 min (subcutaneous) | ≥ 3.4 IU/L | 96.9 | 89.3 | 0.973 | nih.gov |

| Peak LH at 120 min (subcutaneous) | ≥ 4.65 IU/L | 96.9 | 89.3 | 0.998 | eurospe.org |

| Peak LH at 60 min (intravenous gonadorelin) | ≥ 4.88 IU/L | 100 | 100 | - | nih.gov |

Note: AUC = Area Under the Curve. Comparison is made against the GnRH test as the gold standard.

Comparative studies have evaluated the efficacy of this compound against other GnRH agonists, such as leuprolide acetate (B1210297), in treating CPP. These studies generally indicate comparable efficacy between the different agonists. One retrospective cohort study comparing leuprolide acetate and this compound pamoate administered every 3 months found no significant differences in LH suppression or predicted adult height at the end of treatment nih.govresearchgate.net. Another study also concluded that leuprolide and this compound treatments appear to be effective and safe, with no significant differences between the two drugs in terms of efficacy and tolerability espeyearbook.orgfrontiersin.org. However, one study noted that this compound provided better LH suppression without the need for dose increment compared to leuprolide, suggesting it might be more preferred eurospe.org.

Table 3: Comparison of this compound vs. Leuprolide in CPP Treatment

| Parameter | This compound (3-month) | Leuprolide (3-month) | Comparison Result | Reference |

| LH Suppression (at 6 months) | Significant | Significant | Comparable | nih.govresearchgate.net |

| Predicted Adult Height (PAH) | Comparable | Comparable | Comparable | nih.govresearchgate.net |

| LH Suppression (3rd month) | Lower (1.4±0.9 IU/l) | Higher (3.1±2.3 IU/l) | This compound better | eurospe.org |

| Need for Dose Increment | None | 23% | This compound better | eurospe.org |

| Clinical Efficacy (1-year follow) | Similar | Similar | Similar | eurospe.org |

Note: Data primarily from studies comparing 3-month formulations.

Triptorelin in Reproductive Medicine Research

Hypothalamic Amenorrhea (HA) Research

Hypothalamic amenorrhea is characterized by the absence of menstruation due to disruptions in the HPG axis, often stemming from impaired GnRH pulsatility nih.govresearchgate.net.

In individuals with HA, this compound is investigated for its potential to restore proper GnRH pulsatility, a critical factor in re-establishing regular menstrual cycles and fertility nih.govresearchgate.netresearchgate.net. The administration of this compound can trigger a cascade of events that may lead to the reinstatement of normal GnRH signaling, potentially increasing estrogen production, which is often diminished in HA nih.gov. Research has observed an expedited LH rise in women with HA following this compound administration compared to healthy women or those with PCOS nih.gov.

Assisted Reproductive Technologies (ART) Research

This compound is widely utilized in ART protocols, primarily for its role in preventing premature LH surges and facilitating controlled ovarian hyperstimulation (COH).

This compound is employed in COH protocols to suppress endogenous LH release, thereby preventing an untimely LH surge that could compromise oocyte maturation and retrieval nih.govasrm.orgnih.gov. This suppression allows for a more controlled follicular development in response to exogenous gonadotropins nih.govresearchgate.net. Studies have explored various this compound administration strategies within COH, including early cessation protocols, which have shown comparable efficacy to conventional long protocols in preventing premature LH surges and achieving similar fertility outcomes nih.gov. Research also suggests that GnRH antagonist protocols may reduce the incidence of Ovarian Hyperstimulation Syndrome (OHSS) compared to GnRH agonist protocols asrm.org.

The use of this compound in ART protocols has been evaluated for its impact on key outcomes. Studies comparing different this compound regimens or comparing this compound with other GnRH analogs have generally found no statistically significant differences in the number of retrieved oocytes, fertilization rates, or pregnancy outcomes between the groups researchgate.netbioline.org.brjogcr.com. For instance, one study found that early cessation protocols of this compound were as effective as the long protocol regarding the number of oocytes, embryos, and ongoing pregnancy rates nih.gov. Another study comparing different GnRH agonists noted that while this compound group success rates were somewhat lower, the results were statistically similar to other analogs, though higher gonadotropin usage was sometimes required bioline.org.br. Preliminary findings suggest that this compound can effectively trigger ovulation and potentially prevent OHSS in high-risk patients nih.gov. Research comparing different doses of this compound for oocyte maturation in patients at high risk for OHSS indicated that lower doses (0.1 mg) resulted in similar oocyte maturation rates compared to higher doses researchgate.net.

Compound List

this compound

Gonadotropin-releasing hormone (GnRH)

Luteinizing hormone (LH)

Follicle-stimulating hormone (FSH)

Anti-Müllerian hormone (AMH)

Human chorionic gonadotropin (hCG)

Ganirelix

Leuprolide

Goserelin

Nafarelin

Decapeptyl

Ovitrelle

Estradiol valerate (B167501)

Advanced Research Topics and Methodologies

Development of Novel Triptorelin Formulations and Delivery Systems

Current research is focused on creating new ways to deliver this compound that are more effective and patient-friendly.

Sustained-release microspheres made from polymers like poly(lactic-co-glycolic acid) (PLGA) are a significant area of research for delivering this compound. tandfonline.com These tiny, biodegradable particles encapsulate the drug, allowing for its slow release over time, reducing the need for frequent injections. nih.gov

Scientists are investigating various methods to create these microspheres, such as the liquid/oil/oil (L/O/O) phase separation method and premix membrane emulsification. researchgate.netresearchgate.net The L/O/O method has been shown to produce spherical microspheres with high drug loading and encapsulation efficiency, and a low initial burst release. researchgate.netcolby.edu In one study, the optimized microspheres started releasing the drug in the third week, with about 20% released by day 28. researchgate.net Another approach using premix membrane emulsification also yielded uniform microspheres with good encapsulation efficiency, showing a cumulative release of 72.60% over 36 days in vitro. researchgate.net

The properties of the PLGA polymer, such as the ratio of lactic acid to glycolic acid and its molecular weight, are crucial as they determine the degradation rate and, consequently, the drug release profile. tandfonline.comnih.gov For instance, a higher proportion of glycolic acid leads to faster degradation due to its more hydrophilic nature. nih.gov Researchers are also exploring the use of additives like sodium chloride, calcium chloride, and glucose to modify the release profile. tandfonline.com For example, the addition of glucose was found to not only increase the initial drug release but also to aid in the subsequent controlled release by promoting the healing of pores on the microsphere surface. researchgate.net

Other novel approaches include the development of porous PLGA microspheres created by a double emulsion process, which can act as a reservoir for extended drug release. medcraveonline.com Additionally, injectable suspension formulations using hexyl-substituted poly(lactic acid) (hexPLA), a viscous, biodegradable liquid, are being explored as a simpler alternative to solid microspheres. researchgate.net

Below is a table summarizing key findings from research on PLGA-based this compound microspheres:

Research Findings on PLGA-based this compound Microspheres| Preparation Method | Key Findings | Reference |

|---|---|---|

| Liquid/Oil/Oil (L/O/O) Phase Separation | High encapsulation efficiency, low initial burst release, delayed-release manner. researchgate.netcolby.edu | researchgate.netcolby.edu |

| Premix Membrane Emulsification | Uniform-sized microspheres, high encapsulation efficiency (80.12%), sustained in vitro release (72.60% over 36 days). researchgate.net | researchgate.net |

| Double Emulsion Process | Creation of porous microspheres acting as a reservoir for extended release. medcraveonline.com | medcraveonline.com |

| Use of Water-Soluble Additives | Additives like glucose can modify the release profile, increasing initial release and assisting in subsequent controlled release. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Hexyl-substituted Poly(lactic acid) (hexPLA) | A viscous liquid polymer allowing for a one-step formulation process and long-term release for over 3 months. researchgate.net | researchgate.net |

A novel approach to delivering this compound is through the use of nanoparticle-loaded microneedles for transdermal (through the skin) delivery. researchgate.netnih.gov This method aims to improve bioavailability and allow for painless self-administration, which is a significant advantage over traditional subcutaneous injections. tandfonline.comnih.gov

One recent study reported the development of silk fibroin-based microneedles containing this compound-loaded nanoparticles. researchgate.netnih.gov The this compound was encapsulated in nanoparticles to protect it from enzymatic degradation in the skin and to control its release. tandfonline.comnih.gov These nanoparticles were then incorporated into polymeric microneedles. researchgate.netnih.gov

The design of these microneedles ensures they have sufficient mechanical strength to painlessly penetrate the stratum corneum, the outermost layer of the skin. tandfonline.comnih.gov In vitro studies using porcine skin showed that approximately 65% of the this compound was released from the microneedles within 24 hours, demonstrating improved skin permeability. tandfonline.com

Pharmacokinetic studies in rats revealed that this delivery system prolonged the drug's half-life and increased its relative bioavailability compared to subcutaneous injection. researchgate.netnih.gov The plasma concentration of this compound could be detected for up to 48 hours after administration with the microneedles, whereas it was undetectable after 24 hours with the injection. researchgate.net Pharmacodynamic studies also showed that the nanoparticle-loaded microneedles effectively regulated the secretion of luteinizing hormone (LH) and estradiol (B170435), indicating their potential therapeutic efficacy. nih.govtandfonline.com

This technology holds promise for reducing the physical and psychological burden for patients requiring this compound treatment. tandfonline.comnih.gov

Key Features of Nanoparticle-Loaded Microneedles for this compound Delivery

| Feature | Description | Reference |

|---|---|---|

| Material | Silk fibroin-based microneedles loaded with this compound nanoparticles. researchgate.netnih.gov | researchgate.netnih.gov |

| Mechanism | Microneedles painlessly penetrate the stratum corneum to deliver nanoparticles containing this compound. nih.govtandfonline.com | nih.govtandfonline.com |

| Drug Release | Approximately 65% of this compound released within 24 hours in in vitro studies. tandfonline.com | tandfonline.com |

| Pharmacokinetics | Prolonged drug half-life and increased relative bioavailability in rats compared to subcutaneous injection. researchgate.netnih.gov | researchgate.netnih.gov |

| Pharmacodynamics | Demonstrated regulatory effects on the secretion of LH and estradiol. nih.govtandfonline.com | nih.govtandfonline.com |

Research on Sustained-Release Microspheres (e.g., Poly(lactic-co-glycolic acid) (PLGA)-based).

In Vitro and Animal Model Research to Elucidate this compound Mechanisms

In vitro and animal model studies are crucial for understanding the precise mechanisms of action of this compound.

Animal models, particularly rodents, are frequently used to compare the effects of gonadotropin-releasing hormone (GnRH) agonists like this compound with GnRH antagonists. oup.compnas.orgplos.org These studies help to clarify their distinct mechanisms and effects on the pituitary-gonadal axis.

In normal female rats, a single injection of this compound has been shown to significantly increase the mRNA levels for the pituitary GnRH receptor. pnas.org In contrast, the GnRH antagonist cetrorelix (B55110) caused a slight, non-significant decrease in receptor mRNA expression. pnas.org Chronic administration in normal female rats for 10 days resulted in a 150% increase in GnRH receptor mRNA with this compound, while cetrorelix suppressed it by 33%. pnas.org

In ovariectomized rats, which have elevated levels of GnRH, daily injections of this compound for 10 days suppressed the elevated GnRH receptor mRNA levels by about 41%, whereas a depot formulation of the antagonist cetrorelix caused a more potent suppression of 73%. pnas.org Similarly, this compound decreased the high serum LH levels in these rats back to pre-castration levels, while cetrorelix completely suppressed them. pnas.org

Studies in mice have also been conducted to evaluate the ability of GnRH analogues to inhibit folliculogenesis. plos.org While both agonists and antagonists were effective at disrupting the estrous cycle, they did not completely inhibit follicular development, and serum follicle-stimulating hormone (FSH) levels were not reduced by either type of analogue. plos.org

Research in a nonobese mouse model of autoimmune diabetes showed that a GnRH antagonist delayed the onset and reduced the incidence of the disease, while a GnRH agonist accelerated its onset and increased its incidence. oup.com This suggests a direct immunomodulatory role for GnRH, as GnRH is known to augment B and T cell proliferation. oup.com

These comparative studies in animal models highlight the different ways GnRH agonists and antagonists interact with the GnRH receptor and influence the reproductive and immune systems.

Comparison of this compound (Agonist) and Cetrorelix (Antagonist) in Female Rats

| Parameter | This compound (Agonist) Effect | Cetrorelix (Antagonist) Effect | Reference |

|---|---|---|---|

| Pituitary GnRH-R mRNA (Normal Rats, 10 days) | Increased by 150% | Suppressed by 33% | pnas.org |

| Pituitary GnRH-R mRNA (OVX Rats, 10 days) | Suppressed by 41% | Suppressed by 73% | pnas.org |

| Serum LH (Normal Rats) | No effect on basal levels | Suppressed normal levels | pnas.org |

| Serum LH (OVX Rats) | Decreased to pre-castration levels | Completely suppressed | pnas.org |

Molecular studies have provided insights into how this compound affects gene expression in the pituitary gland. pnas.orgnih.gov Upon initial administration, this compound, acting as a GnRH agonist, binds to GnRH receptors on pituitary gonadotroph cells. nih.gov This binding initially stimulates the synthesis and release of LH and FSH. nih.gov

Research using in vitro perfusion of rat pituitary cells has shown that pulses of this compound significantly increase the mRNA level for the GnRH receptor itself. pnas.org A 5-hour exposure to this compound pulses resulted in an 87.6% increase in GnRH receptor mRNA. pnas.org Similarly, a single injection of this compound in normal female rats led to a dose-dependent elevation in pituitary GnRH receptor mRNA levels after 5 hours. pnas.org

However, prolonged and continuous exposure to this compound leads to a different outcome. It causes desensitization of the GnRH receptors, which is a key part of its therapeutic effect. nih.gov This desensitization process involves a downregulation of the GnRH receptor gene expression, which is similar to the downregulation observed for the gonadotropin beta-subunit genes. nih.gov This ultimately leads to a suppression of gonadotropin secretion. pediatricendocrinologynj.com

In contrast, GnRH antagonists like cetrorelix work by competitively blocking the GnRH receptor, thereby preventing the stimulatory effects of endogenous GnRH. pnas.org In vitro, cetrorelix alone did not significantly change the expression of the GnRH receptor gene, but it effectively prevented the stimulatory effect of this compound on receptor mRNA expression. pnas.org

These molecular studies demonstrate that this compound's effects on the pituitary are complex, involving an initial stimulation followed by a profound suppression of the genes involved in the reproductive axis.

Comparative Analysis of GnRH Agonists and Antagonists using Animal Models.

Pharmacovigilance and Retrospective Analysis of Adverse Drug Reactions in Pediatric Populations

Pharmacovigilance studies and retrospective analyses are essential for monitoring the safety of this compound, especially in children.

A retrospective analysis of suspected adverse drug reactions (ADRs) to this compound acetate (B1210297) in a pediatric tertiary medical center between September 2015 and December 2022 identified 38 cases. preprints.orgresearchgate.net The majority of these patients were female (32 vs. 6 males), with an average age of approximately 9.7 years. preprints.org

The most commonly reported ADRs involved skin and subcutaneous tissue disorders (29.3%), such as erythema and pruritus, and systemic and digestive system reactions (20.7%), including pyrexia. preprints.org The majority of these reactions (61.1%) occurred within two hours of administration. preprints.orgresearchgate.net

Of the 38 cases, 12 were classified as severe ADRs (31.6%). preprints.orgresearchgate.net The most frequent severe symptoms included anaphylactic reactions, hip synovitis, and arthralgia. preprints.orgresearchgate.net Notably, four patients were diagnosed with hip synovitis, which had not been previously documented. preprints.org Six patients experienced ADRs after a change in the manufacturing process, highlighting the importance of monitoring when switching between different pharmaceutical brands. preprints.orgresearchgate.net

Another retrospective study conducted between January 2013 and December 2020 at a single pediatric tertiary medical center evaluated hypersensitivity reactions in 1,010 children treated with GnRH analogues, including this compound acetate. nih.gov This study found a much lower incidence of adverse reactions, with only seven side effects (0.69%) observed. nih.gov These included three cases of sterile abscesses (0.29%), and one case each of tremors, vomiting, urticarial rash, and musculoskeletal stiffness. nih.gov No cases of anaphylaxis were reported in this cohort. nih.gov

A comparative study of leuprolide and this compound in children with idiopathic central precocious puberty found that 43.6% of patients receiving this compound reported side effects. frontiersin.org The most common were headache (27.4%), mood swings (12.9%), and increased appetite (12.9%). frontiersin.org

These studies underscore the importance of ongoing pharmacovigilance to identify and manage potential adverse reactions to this compound in pediatric populations. While generally considered safe, rare but serious reactions can occur. preprints.orgnih.gov

Summary of Adverse Drug Reactions to this compound in Pediatric Studies

| Study Timeframe | Total Patients | Incidence of ADRs | Most Common ADRs | Severe ADRs | Reference |

|---|---|---|---|---|---|

| Sep 2015 - Dec 2022 | 38 (suspected cases) | N/A | Skin and subcutaneous tissue disorders (29.3%), systemic and digestive system reactions (20.7%). preprints.org | Anaphylactic reactions, hip synovitis, arthralgia. preprints.org | preprints.orgresearchgate.net |

| Jan 2013 - Dec 2020 | 1010 (treated with GnRHa) | 0.69% | Sterile abscesses, tremors, vomiting, urticarial rash, musculoskeletal stiffness. nih.gov | None reported. nih.gov | nih.gov |

| N/A (comparative study) | 62 (this compound group) | 43.6% | Headache (27.4%), increased appetite (12.9%), mood swings (12.9%). frontiersin.org | Not specified. | frontiersin.org |

Analytical Strategies for this compound and Endogenous Hormone Quantification in Biological Matrices

The quantification of this compound, a synthetic decapeptide, and endogenous hormones in biological matrices presents a significant analytical challenge. nih.gov This is primarily due to the inherent differences in the physicochemical properties of the peptide drug and the steroid hormones it influences. nih.gov Furthermore, the analysis is complicated by the low concentrations typically found in biological samples like plasma and the need for high sensitivity and selectivity to differentiate between structurally similar compounds. researchgate.netfarmaciajournal.com

Researchers have developed various analytical strategies to address these challenges, with a strong emphasis on hyphenated chromatographic techniques. nih.gov The goal is to create robust, precise, and accurate methods for simultaneous or parallel quantification, which is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies that aim to correlate the concentration of this compound with its effect on hormone levels, such as testosterone (B1683101). nih.gov Early methods included radioimmunoassays (RIA), but these can sometimes be limited by cross-reactivity with other steroids or endogenous GnRH. fda.gov Consequently, liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for its superior specificity and sensitivity. farmaciajournal.comnih.gov

Sample preparation is a critical step in the analytical workflow. Techniques like solid-phase extraction (SPE) and protein precipitation are commonly employed to remove interfering substances from the plasma matrix and concentrate the analytes before analysis. nih.govfarmaciajournal.comresearchgate.net For instance, Oasis® HLB solid-phase extraction cartridges have been effectively used for processing plasma samples containing this compound. researchgate.net

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the simultaneous determination of this compound and endogenous hormones like testosterone and dihydrotestosterone (B1667394) in biological fluids. nih.govmedpace.com These methods offer high selectivity and sensitivity, allowing for the accurate measurement of low analyte concentrations from small sample volumes. nih.gov

A key challenge in developing a simultaneous quantitation method is the significant polarity difference between the peptide this compound and steroid hormones. nih.gov To overcome this, researchers have optimized chromatographic conditions and utilized different internal standards for each class of analyte to ensure accurate quantification. nih.gov For example, in one method, leuprolide was used as the internal standard for this compound, while a stable isotope-labeled version of testosterone (testosterone-¹³C₃) was used for testosterone. nih.gov

The development of these methods involves meticulous validation according to regulatory guidelines to ensure their reliability, covering parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.netnih.gov The use of advanced mass spectrometry systems, such as a QTRAP 6500, operating in positive ion mode with multiple reaction monitoring (MRM), enhances detection and specificity. medpace.com These validated LC-MS/MS methods are instrumental in characterizing the pharmacokinetic and pharmacodynamic profiles of this compound formulations. nih.gov For example, a method with an LLOQ of 0.01 ng/mL for this compound and 0.05 ng/mL for testosterone was successfully used to study the effects of a slow-release this compound formulation in rats, revealing an initial testosterone flare-up followed by sustained suppression. nih.gov

Table 1: Examples of LC-MS/MS Method Parameters for this compound and Hormone Analysis

| Analyte(s) | Biological Matrix | Chromatography Column | Sample Preparation | Lower Limit of Quantitation (LLOQ) | Reference |

|---|---|---|---|---|---|

| This compound, Testosterone | Rat Plasma | ZORBAX RRHD Eclipse Plus C8 (2.1 × 50 mm, 1.8 µm) | Solid-Phase Extraction (SPE) | This compound: 0.01 ng/mL Testosterone: 0.05 ng/mL | nih.gov |

| Testosterone, Dihydrotestosterone | Human Plasma | Kinetex, 2.6µ PFP (100 x 2.1 mm) | Liquid-Liquid Extraction | 0.02 ng/mL | medpace.com |

| This compound, Goserelin, Buserelin (B193263), Octreotide | Human Blood Plasma | C18 column | Solid-Phase Extraction (SPE) | 0.5 ng/mL | researchgate.net |

| Testosterone, Dihydrotestosterone | Male Rat Plasma | C18 column | Protein Precipitation | 1.0 ng/mL | farmaciajournal.com |

Investigations into this compound's Potential Neuroprotective Effects

Beyond its established role in hormone regulation, advanced research has begun to explore the potential neurotrophic and neuroprotective properties of this compound and other gonadotropin-releasing hormone (GnRH) agonists. karger.comnih.gov These investigations suggest that GnRH analogues may exert beneficial effects in the central nervous system, offering potential therapeutic applications for neurodegenerative processes and nerve injury. nih.govnih.gov